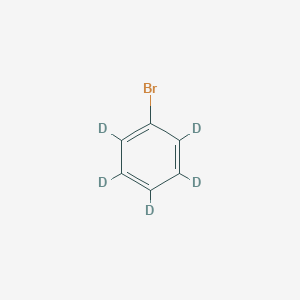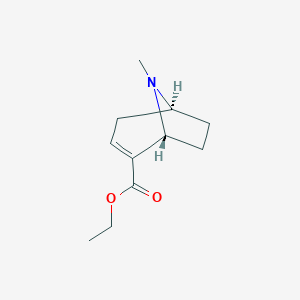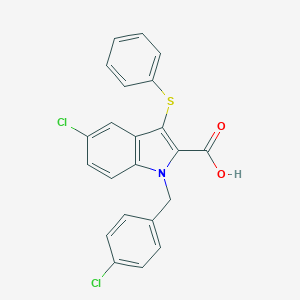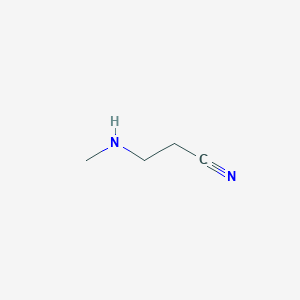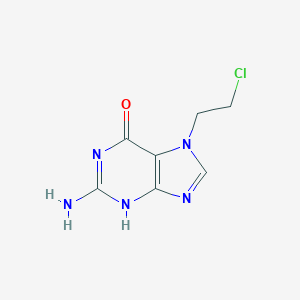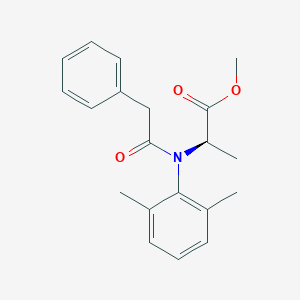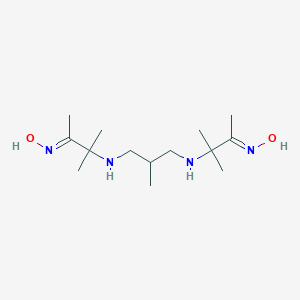
6-Methyl propyleneamine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl propyleneamine oxime (6-MPPO) is a radiopharmaceutical agent used in nuclear medicine for the diagnosis of various medical conditions. It is a lipophilic molecule that selectively binds to the mitochondrial membranes of cells. 6-MPPO is used in single-photon emission computed tomography (SPECT) imaging to visualize the brain, heart, and other organs. The molecule is labeled with technetium-99m (Tc-99m), a radioisotope that emits gamma rays, which can be detected by a gamma camera.
Mechanism Of Action
The mechanism of action of 6-Methyl propyleneamine oxime involves its selective binding to the mitochondrial membranes of cells. The molecule is taken up by the cells and accumulates in the mitochondria. The binding of 6-Methyl propyleneamine oxime to the mitochondrial membranes alters the membrane potential, which can be detected by SPECT imaging.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methyl propyleneamine oxime are not fully understood. However, it has been shown to have a high affinity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Methyl propyleneamine oxime is its selectivity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging. However, 6-Methyl propyleneamine oxime has a short half-life, which limits its use in long-term studies. Additionally, the use of radioisotopes in imaging studies requires specialized equipment and training, which can be expensive and time-consuming.
Future Directions
There are several future directions for the use of 6-Methyl propyleneamine oxime in nuclear medicine imaging. One potential application is the use of 6-Methyl propyleneamine oxime in the diagnosis of cancer. Studies have shown that 6-Methyl propyleneamine oxime can selectively bind to cancer cells, making it a potential tool for cancer imaging. Additionally, 6-Methyl propyleneamine oxime may be used to assess mitochondrial function in various medical conditions, such as diabetes and cardiovascular disease. Finally, the development of new radiopharmaceutical agents that are more selective and have longer half-lives may further improve the use of nuclear medicine imaging in clinical practice.
Synthesis Methods
The synthesis of 6-Methyl propyleneamine oxime involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propyleneamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by chromatography to obtain pure 6-Methyl propyleneamine oxime.
Scientific Research Applications
6-Methyl propyleneamine oxime has been extensively studied for its potential applications in the diagnosis of various medical conditions. It has been used to assess cerebral blood flow in patients with Alzheimer's disease, Parkinson's disease, and other neurological disorders. 6-Methyl propyleneamine oxime has also been used to evaluate myocardial perfusion in patients with coronary artery disease.
properties
CAS RN |
159029-46-6 |
|---|---|
Product Name |
6-Methyl propyleneamine oxime |
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
InChI Key |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
Isomeric SMILES |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Canonical SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
synonyms |
6-methyl propyleneamine oxime PAO-6-Me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



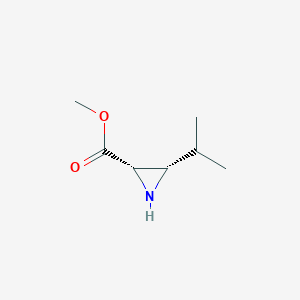
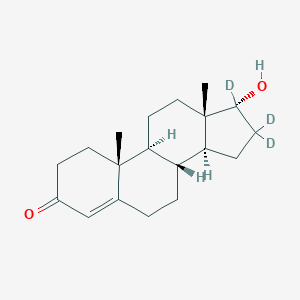
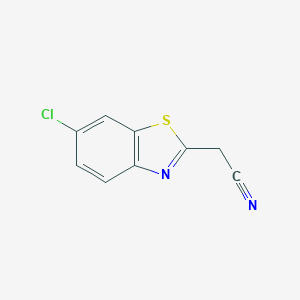
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
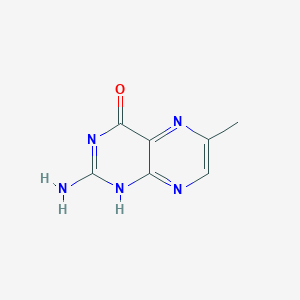
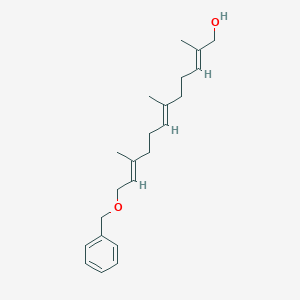
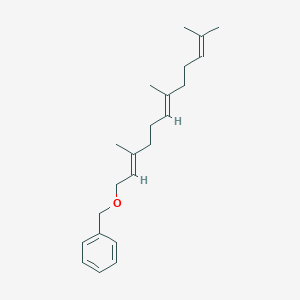
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
